An In-Depth Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester: A Fluorescent Probe for Protein Photocleavage
An In-Depth Technical Guide to N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester: A Fluorescent Probe for Protein Photocleavage
Prepared by: Gemini, Senior Application Scientist
Introduction
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is a specialized bifunctional molecule designed for applications in chemical biology and proteomics. It integrates the unique photophysical properties of a pyrene fluorophore with the biochemical specificity of an amino acid derivative. This strategic combination allows it to serve as a fluorescent probe that can be directed to specific sites on a protein, and upon photoactivation, induce cleavage of the protein backbone.[1] Its primary utility is in protein photocleavage studies, offering a method to dissect protein structure and function by selectively cutting the polypeptide chain at targeted locations.[1]
This guide provides a comprehensive technical overview of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester, covering its molecular characteristics, synthesis, mechanism of action, and practical applications for researchers in drug development and molecular biology.
Core Molecular Structure and Functionality
The molecule can be deconstructed into three key functional units:
-
Pyrene Moiety : A polycyclic aromatic hydrocarbon that serves as the photoactive core and fluorescent reporter. Pyrene is well-known for its sensitivity to the local microenvironment, making it an excellent probe for protein conformation and binding events.[2][3]
-
Butyroyl Linker : A four-carbon aliphatic chain that provides a flexible spacer between the pyrene group and the amino acid, influencing the probe's positioning relative to the protein backbone. The linker length is a critical parameter that can affect the site-specificity of photocleavage.[4]
-
L-phenylalanine Ethyl Ester : An amino acid derivative that acts as a recognition element. The hydrophobic and aromatic nature of the phenylalanine side chain can direct the probe to bind non-covalently to specific pockets or domains within a target protein, such as those that recognize hydrophobic residues.[5]
Chemical and Physical Properties
The fundamental properties of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester are summarized in the table below. These data are essential for handling, storage, and experimental design.
| Property | Value | Source |
| CAS Number | 1331912-17-4 | [1] |
| Molecular Formula | C₃₁H₂₉NO₃ | [1] |
| Molecular Weight | 463.57 g/mol | [1] |
| Appearance | Yellow Solid | |
| Alternate Names | Py-Phe, Ethyl Ester | [1] |
Photophysical Characteristics
| Photophysical Property | Expected Characteristic | Rationale / Note |
| Absorption (λ_max) | ~340-345 nm | Typical for pyrene derivatives conjugated via an amide linkage. |
| Monomer Emission (λ_em) | ~375-410 nm | Exhibits a characteristic vibronic fine structure. The ratio of peak intensities (e.g., I₃/I₁) is sensitive to the polarity of the microenvironment.[2][6] |
| Excimer Emission (λ_em) | ~470-500 nm | A broad, structureless band that appears when two pyrene moieties are in close proximity (~10 Å), indicating probe aggregation or specific protein-induced dimerization.[2][3] |
| Fluorescence Lifetime | Long-lived (~40-100 ns) | The long lifetime of the excited state is a key feature of pyrene, making it sensitive to dynamic quenching processes. |
Synthesis Protocol
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is synthesized via a standard peptide coupling reaction, forming an amide bond between the carboxylic acid of 1-pyrenebutyric acid and the primary amine of L-phenylalanine ethyl ester.
Diagram of Synthetic Workflow
Caption: Synthetic pathway for N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester.
Step-by-Step Methodology
This protocol is based on standard carbodiimide-mediated coupling procedures.[7]
-
Reactant Preparation :
-
In a round-bottom flask, dissolve L-phenylalanine ethyl ester hydrochloride (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to neutralize the hydrochloride salt and free the primary amine. Stir for 15-20 minutes at room temperature.
-
-
Carboxylic Acid Activation :
-
In a separate flask, dissolve 1-pyrenebutyric acid (1.0 equivalent) and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents), to the solution.
-
Stir the mixture at 0 °C for 30 minutes to form the active HOBt ester.
-
-
Coupling Reaction :
-
Transfer the solution of L-phenylalanine ethyl ester (from Step 1) to the activated 1-pyrenebutyric acid solution (from Step 2) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
-
Workup and Extraction :
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification :
-
Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester.
-
-
Characterization :
-
Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mechanism of Protein Photocleavage
The primary application of this probe is the site-specific cleavage of proteins upon UV irradiation.[1] The mechanism is a multi-step photochemical process that relies on the excited state of the pyrene moiety and the presence of an electron acceptor.[4][8]
Diagram of Proposed Photocleavage Mechanism
Caption: Proposed mechanism for protein photocleavage initiated by the pyrene probe.
Mechanistic Steps Explained
-
Binding and Positioning : The probe first binds non-covalently to the target protein. The L-phenylalanine ethyl ester moiety is crucial here, as its hydrophobic and aromatic side chain directs the probe to complementary binding sites, such as hydrophobic pockets or interfaces. This binding is selective and reversible.[5]
-
Photoexcitation : Upon irradiation with UV light at a wavelength strongly absorbed by the pyrene chromophore (~345 nm), the probe is promoted to its singlet excited state (Probe*).
-
Electron Transfer : In the presence of a suitable electron acceptor (e.g., hexaamminecobalt(III) chloride, Co(NH₃)₆³⁺), the excited pyrene moiety donates an electron, forming a highly reactive pyrene radical cation (Probe·⁺).[4][8] The efficiency of this step is critical for the subsequent cleavage.
-
Backbone Cleavage : The pyrene radical cation is a powerful one-electron oxidant. It can abstract an electron from a nearby electron-rich amino acid residue (e.g., tryptophan, tyrosine) or directly from the peptide backbone. This oxidation initiates a cascade of reactions that ultimately leads to the scission of a nearby peptide bond, generating two or more protein fragments. The proximity of the probe to the backbone, determined by the initial binding event, dictates the cleavage site.[4]
Experimental Application: Site-Specific Photocleavage of a Target Protein
This section provides a detailed workflow for using N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester to map binding sites and induce specific cleavage of a target protein.
Diagram of Experimental Workflow
Caption: Experimental workflow for a protein photocleavage study.
Detailed Protocol
1. Sample Preparation
-
Protein Solution : Prepare a solution of the purified target protein (e.g., 5-10 µM) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure the buffer does not contain components that absorb strongly at 345 nm or scavenge radicals.
-
Probe Stock : Prepare a concentrated stock solution of N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester (e.g., 1-5 mM) in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.
-
Electron Acceptor : Prepare a stock solution of hexaamminecobalt(III) chloride (e.g., 10-20 mM) in the same buffer as the protein.
2. Binding Analysis (Optional)
-
To confirm and quantify the binding of the probe to the protein, perform a fluorescence titration.
-
In a quartz cuvette, place the protein solution. Record its intrinsic fluorescence spectrum.
-
Add small aliquots of the probe stock solution and record the pyrene fluorescence spectrum (Excitation ~345 nm, Emission ~360-550 nm) after each addition.
-
Observe changes in fluorescence intensity, emission maxima, and the I₃/I₁ ratio to monitor binding. Calculate the binding constant (K_b) by fitting the titration data.[8]
3. Photocleavage Reaction
-
Prepare the final reaction mixture in a quartz cuvette or UV-transparent microplate. Combine the protein and the probe at a desired molar ratio (e.g., 1:1 or 1:2 protein:probe). Incubate for 15-30 minutes at room temperature to allow for equilibration.
-
Add the electron acceptor to the mixture to a final concentration of ~1-2 mM.
-
Prepare control samples: (a) protein only, (b) protein + probe (no irradiation), (c) protein + acceptor (no probe), (d) protein + probe + acceptor (no irradiation).
-
Irradiate the sample and controls with a UV lamp equipped with a filter centered around 345 nm (e.g., a mercury lamp with appropriate filters or a high-power LED). The irradiation time can range from 5 minutes to several hours and must be optimized.
4. Analysis of Cleavage Products
-
SDS-PAGE : Analyze the irradiated samples and controls by SDS-PAGE. Successful cleavage will be indicated by the disappearance of the full-length protein band and the appearance of new, lower molecular weight bands in the irradiated sample lane.
-
Mass Spectrometry : To identify the precise cleavage sites, the protein fragments must be analyzed by mass spectrometry.
-
N-terminal Sequencing : The protein fragments can be separated by SDS-PAGE, blotted onto a PVDF membrane, and subjected to Edman degradation to determine the N-terminal sequence of each fragment, thereby identifying the cleavage site.[4]
Conclusion
N-4-(1-Pyrene)butyroyl-L-phenylalanine Ethyl Ester is a powerful tool for probing protein structure and function. Its utility stems from the combination of a photoactive, environmentally sensitive pyrene core with a protein-directing phenylalanine moiety. By serving as a non-covalent, site-directed photocleaving agent, it allows researchers to induce specific protein fragmentation, providing valuable insights into ligand binding sites, protein-protein interaction interfaces, and domain organization. The experimental protocols outlined in this guide provide a robust framework for leveraging this probe's unique capabilities in advanced proteomics and drug discovery research.
References
-
Chatterjee, A., et al. (2017). Photochemistry and mechanism of designed pyrenyl probe towards promoted cleavage of proteins. PubMed. Available at: [Link]
-
Chowdhury, A., et al. (2018). Tuning the chain length of new pyrene derivatives for site-selective photocleavage of avidin. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Brodbelt, J. S. (2017). A New Mass Spectrometry Method for Protein Analysis. Spectroscopy Online. Available at: [Link]
-
Bains, G., Patel, A. B., & Narayanaswami, V. (2011). Pyrene: A Probe to Study Protein Conformation and Conformational Changes. Molecules. Available at: [Link]
-
Jayakumar, C., et al. (2003). Tuning the Selectivity of Protein Photocleavage: Spectroscopic and Photochemical Studies. Journal of the American Chemical Society. Available at: [Link]
-
Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One. Available at: [Link]
-
Brodbelt, J. S. (2016). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. PMC. Available at: [Link]
-
Walter, F., et al. (2006). Fluorescence of covalently attached pyrene as a general RNA folding probe. PMC. Available at: [Link]
-
Narayanaswami, V., et al. (2011). Pyrene: a probe to study protein conformation and conformational changes. PubMed. Available at: [Link]
-
Sanders, J. D., et al. (2023). Impact of Internal Fragments on Top-Down Analysis of Intact Proteins by 193 nm UVPD. OSTI.GOV. Available at: [Link]
-
Somerharju, P., et al. (2009). Fluorescence imaging of pyrene-labeled lipids in living cells. PubMed. Available at: [Link]
-
ResearchGate. Fluorescence emission spectra of pyrene with a series of concentrations of SDS. Available at: [Link]
-
Fagerquist, C. K., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS One. Available at: [Link]
-
PubChem. Phenylalanine ethyl ester. Available at: [Link]
-
PrepChem. Synthesis of L-alanyl-L-phenylalanine ethyl ester·HBr. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrene: a probe to study protein conformation and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the chain length of new pyrene derivatives for site-selective photocleavage of avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. figshare.com [figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Photochemistry and mechanism of designed pyrenyl probe towards promoted cleavage of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Impact of Internal Fragments on Top-Down Analysis of Intact Proteins by 193 nm UVPD (Journal Article) | OSTI.GOV [osti.gov]
- 11. Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses | PLOS One [journals.plos.org]
